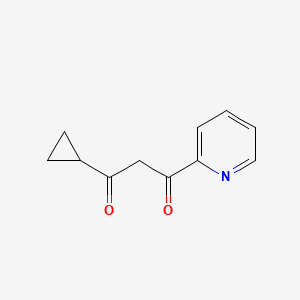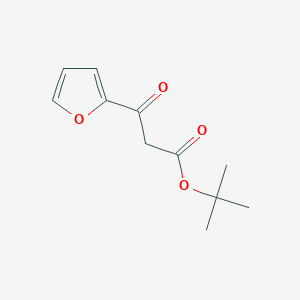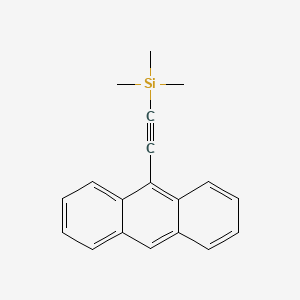
(Anthracen-9-ylethynyl)trimethylsilane
Overview
Description
(Anthracen-9-ylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C19H18Si. This compound features a trimethylsilyl group attached to a 9-anthracenylethynyl moiety, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-ylethynyl)trimethylsilane typically involves the reaction of 9-anthracenylethynyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions usually include low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-ylethynyl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives.
Scientific Research Applications
(Anthracen-9-ylethynyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (Anthracen-9-ylethynyl)trimethylsilane involves its ability to interact with various molecular targets through its reactive silane group. This interaction can lead to the formation of strong covalent bonds with other molecules, making it useful in applications such as surface modification and material synthesis. The pathways involved typically include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, commonly used in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, used as a reducing agent in organic synthesis.
Dimethylsilane: Contains two methyl groups and is used in various industrial applications.
Uniqueness
(Anthracen-9-ylethynyl)trimethylsilane is unique due to its combination of a trimethylsilyl group with a 9-anthracenylethynyl moiety. This structure imparts unique photophysical properties, making it valuable in applications such as fluorescent probes and sensors. Additionally, its ability to form strong covalent bonds with various substrates makes it a versatile compound for material science and industrial applications.
Properties
CAS No. |
104784-61-4 |
|---|---|
Molecular Formula |
C19H18Si |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-anthracen-9-ylethynyl(trimethyl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)13-12-19-17-10-6-4-8-15(17)14-16-9-5-7-11-18(16)19/h4-11,14H,1-3H3 |
InChI Key |
WHIXCEPMQMOQKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
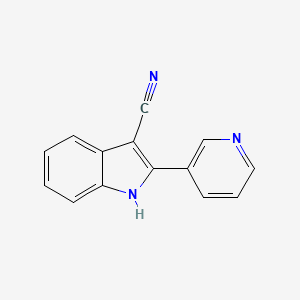

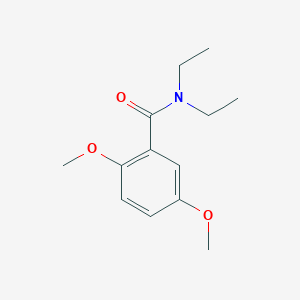

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one](/img/structure/B8691531.png)
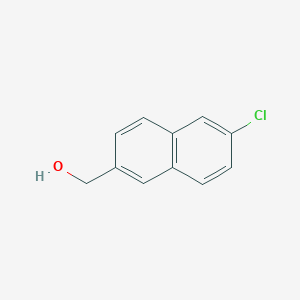
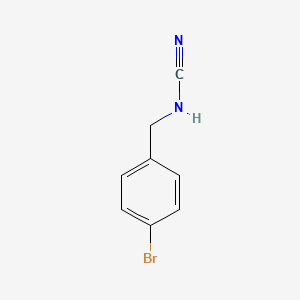
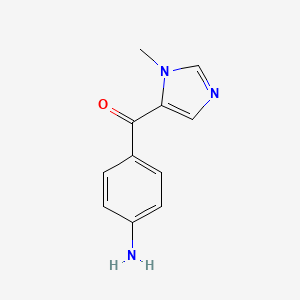


![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine](/img/structure/B8691581.png)
